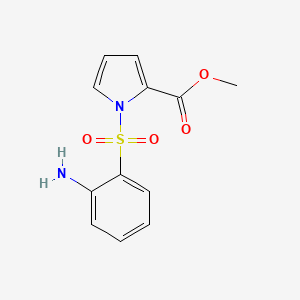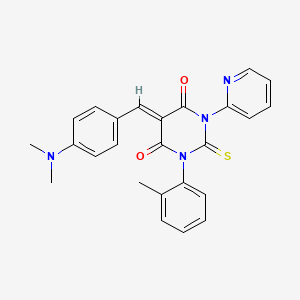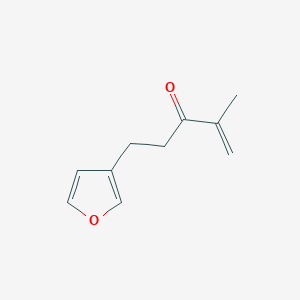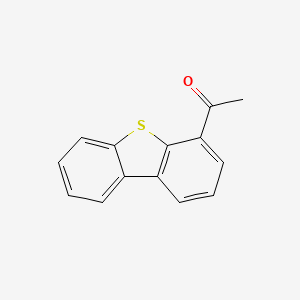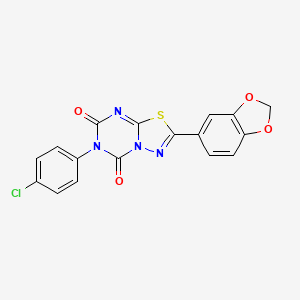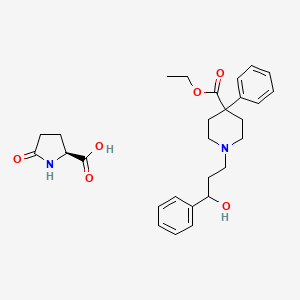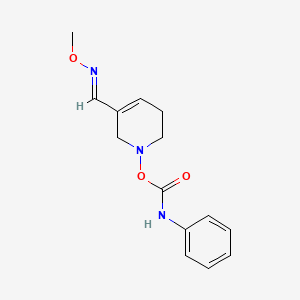
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and a phenylamino carbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Tetrahydro Group: The tetrahydro group is introduced via hydrogenation under specific conditions.
Attachment of the Phenylamino Carbonyl Moiety: This step involves the reaction of the intermediate with phenyl isocyanate to form the phenylamino carbonyl group.
Formation of the O-Methyloxime: The final step involves the reaction with methoxyamine to form the O-methyloxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(acetyloxy)-, 3-(O-methyloxime), (E)-
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- lies in its specific structural features, such as the phenylamino carbonyl moiety and the O-methyloxime group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
145071-60-9 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-phenylcarbamate |
InChI |
InChI=1S/C14H17N3O3/c1-19-15-10-12-6-5-9-17(11-12)20-14(18)16-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3,(H,16,18)/b15-10+ |
Clave InChI |
CQVOSJLMOBKBLR-XNTDXEJSSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CON=CC1=CCCN(C1)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




